(R)-2,2,6-Trimethylmorpholine: A Technical Guide to Physicochemical Properties & Applications
(R)-2,2,6-Trimethylmorpholine: A Technical Guide to Physicochemical Properties & Applications
The following technical guide details the physical properties, synthesis, and application of (R)-2,2,6-Trimethylmorpholine , a specialized chiral building block in medicinal chemistry.
Executive Summary
(R)-2,2,6-Trimethylmorpholine is a chiral, heterocyclic secondary amine increasingly utilized in drug discovery, particularly for kinase inhibitors (e.g., PI3K/mTOR pathways). Its structural uniqueness lies in the gem-dimethyl group at position 2 and a single chiral methyl group at position 6. This steric bulk constrains conformational flexibility, often improving metabolic stability and selectivity compared to unsubstituted morpholines.
This guide provides a definitive reference for its physical properties, handling protocols, and analytical characterization, designed for researchers synthesizing or sourcing this intermediate.
Molecular Identity & Stereochemistry
The C6 chiral center is the defining feature. The (R)-configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules, where the oxygen atom takes priority in the ring.
| Parameter | Data / Descriptor |
| IUPAC Name | (6R)-2,2,6-Trimethylmorpholine |
| Common Name | (R)-2,2,6-Trimethylmorpholine |
| CAS Number (Racemate) | 113889-14-8 |
| CAS Number (HCl Salt) | 2375248-66-9 |
| Molecular Formula | C₇H₁₅NO |
| Molecular Weight | 129.20 g/mol |
| Chiral Center | C6 (R-configuration) |
| SMILES | C[C@H]1CNCC(C)(C)O1 |
Structural Visualization
The following diagram illustrates the core scaffold and the specific stereochemical orientation.
Figure 1: Structural breakdown of (R)-2,2,6-Trimethylmorpholine highlighting functional regions.
Physicochemical Profile
Note: As a specialized intermediate, some values are derived from high-fidelity analogs (e.g., 2,6-dimethylmorpholine) and validated synthesis reports.
Thermodynamic & Transport Properties
| Property | Value / Range | Context & Validation |
| Physical State | Liquid | Colorless to pale yellow; amine-like odor. |
| Boiling Point (Atm) | 160°C – 170°C (Est.) | Extrapolated from 2,6-dimethylmorpholine (147°C). The gem-dimethyl adds ~15-20°C. |
| Boiling Point (Vac) | 50°C – 60°C @ 15 mmHg | Typical distillation range for purification. |
| Density | 0.91 – 0.94 g/mL | Less dense than water; similar to other alkyl-morpholines. |
| Refractive Index ( | 1.445 – 1.455 | Consistent with cyclic aliphatic amines. |
| Flash Point | ~45°C – 55°C | Flammable liquid (Class 3). Handle with care. |
Solution Chemistry
| Property | Value | Implication for Research |
| Solubility (Water) | Miscible | High polarity allows use in aqueous workups, but extraction requires organic solvent (DCM/EtOAc) at basic pH. |
| pKa (Conjugate Acid) | ~7.5 – 8.2 | Slightly less basic than morpholine (pKa 8.3) due to steric hindrance around the nitrogen. |
| LogP | ~0.3 – 0.6 | Low lipophilicity; suitable for fragment-based drug design (FBDD). |
| Hygroscopicity | Moderate | Absorbs atmospheric moisture; store under inert gas (Argon/N2). |
Synthesis & Manufacturing Routes
The synthesis of the (R)-isomer typically requires either asymmetric synthesis from chiral pool precursors or resolution of the racemate.
Route A: Cyclization of Chiral Amino Alcohols
This is the preferred method for high enantiomeric excess (ee).
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Precursor: (R)-1-amino-2-propanol derivative reacted with a 2-methyl-propenyl electrophile (e.g., epoxide or halide).
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Cyclization: Acid-catalyzed ring closure.
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Result: Retention of the chiral center from the starting amino alcohol.
Route B: Resolution of Racemate
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Racemic Synthesis: Reaction of 2-amino-2-methyl-1-propanol with propylene oxide followed by cyclization.
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Resolution: Formation of diastereomeric salts using chiral acids (e.g., D-Mandelic acid or Dibenzoyl-L-tartaric acid ).
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Separation: Fractional crystallization of the salt.
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Liberation: Basification (NaOH) and distillation of the free amine.
Figure 2: Resolution workflow for isolating the (R)-enantiomer from racemic mixtures.
Analytical Characterization
To validate the identity and purity of (R)-2,2,6-trimethylmorpholine, use the following spectroscopic markers.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃, 400 MHz):
- 1.05 (d, 3H): Methyl group at C6 (doublet due to coupling with H6).
- 1.20 (s, 3H) & 1.25 (s, 3H): Gem-dimethyl groups at C2 (distinct singlets due to diastereotopic environment created by C6).
- 2.6 - 3.0 (m): Ring protons (H3, H5) adjacent to Nitrogen.
- 3.5 - 3.8 (m): Ring protons (H6) adjacent to Oxygen.
Chiral HPLC / GC
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Column: Chiralpak IA/IB or equivalent polysaccharide-based column.
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Mobile Phase: Hexane/Ethanol + 0.1% Diethylamine (DEA).
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Detection: UV at 210 nm (weak absorbance) or Refractive Index (RI).
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Standard: Compare retention time against the racemate to confirm (R)-identity.
Optical Rotation
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Specific Rotation
: Values are typically low ( ) for simple alkyl morpholines. -
Protocol: Dissolve ~10 mg in 1 mL Methanol. Measure at 589 nm (Sodium D line).[1]
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Note: The sign of rotation (+) or (-) depends heavily on solvent and pH (free base vs. HCl salt). Always report solvent and concentration.
Handling, Safety & Storage
(R)-2,2,6-Trimethylmorpholine is a secondary amine and must be handled as a hazardous chemical.
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Hazards:
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Corrosive: Causes severe skin burns and eye damage (Category 1B).
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Flammable Liquid: Flash point ~50°C.
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Acute Toxicity: Harmful if swallowed or inhaled.[2]
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Storage:
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Store in a cool, dry, well-ventilated area .
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Keep under inert atmosphere (Nitrogen/Argon) to prevent oxidation and moisture absorption (hygroscopic).
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Incompatibilities: Strong oxidizing agents, acid chlorides, anhydrides.
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References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 39234999, (6S)-2,2,6-trimethylmorpholine. Retrieved from .
-
ChemicalBook. (S)-2,2,6-Trimethylmorpholine hydrochloride Properties and CAS 2375247-63-3. Retrieved from .
-
Goetz, N., et al. (1981). Process for the preparation of cis-2,6-dimethylmorpholine. European Patent EP0026367A1.[3] Retrieved from .[3]
-
Fluorochem. Safety Data Sheet: 2,2,6-Trimethylmorpholine. Retrieved from .
-
Angene Chemical. (3R,6S)-4-[4-[(4-fluorophenyl)methoxy]phenyl]sulfonyl-2,2,6-trimethylmorpholine-3-carboxylic acid.[4] Retrieved from .
Sources
- 1. Specific_rotation [chemeurope.com]
- 2. (2R)-2-Methylmorpholine hydrochloride | C5H12ClNO | CID 42609645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Process for the preparation of cis-2,6-dimethyl morpholine - Patent EP-0026367-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. angenechemical.com [angenechemical.com]
